Diclofenac acyl glucuronide
Overview
Description
Diclofenac acyl-β-D-glucuronide is an active metabolite of the non-steroidal anti-inflammatory drug (NSAID) and COX inhibitor diclofenac . It is formed from diclofenac via UDP-glucuronosyltransferase (UGT) isoform UGT2B7 . Diclofenac acyl-β-D-glucuronide inhibits the proliferation of HT-29 colorectal adenocarcinoma cells .
Synthesis Analysis
In humans, metabolism of the commonly used nonsteroidal anti-inflammatory drug diclofenac yields principally the 4’-hydroxy, 5-hydroxy, and acyl glucuronide metabolites . All three metabolites have been implicated in rare idiosyncratic adverse reactions associated with this widely used drug .Molecular Structure Analysis
The molecular formula of Diclofenac acyl glucuronide is C20H19Cl2NO8 . The molecular weight is 472.3 g/mol .Chemical Reactions Analysis
Diclofenac is metabolized to a reactive acyl glucuronide that has been proposed to mediate toxic adverse drug reactions associated with its use . In a study, the ability of diclofenac acyl glucuronide to transacylate glutathione (GSH) in vitro in buffer and in vivo in rats was examined .Scientific Research Applications
1. Metabolism and Hepatic Clearance
Diclofenac acyl glucuronide, a metabolite of diclofenac, is extensively metabolized in the liver. The metabolites, which include hydroxylated and glucuronidated conjugates, are handled by various ATP-binding cassette transporters. These transporters, such as MRP2/ABCC2 and BCRP/ABCG2, play a crucial role in the hepatic clearance and biliary excretion of these metabolites. Elevated levels of diclofenac acyl glucuronide in the liver and plasma can occur due to impaired biliary excretion, leading to potential liver toxicity (Lagas et al., 2010).
2. Chemical Reactivity and Protein Binding
Diclofenac acyl glucuronide is known for its chemical reactivity. This reactivity has implications for the formation of protein adducts, which can be a mechanism underlying idiosyncratic drug reactions. The formation of such adducts, particularly in the liver, could be linked to diclofenac-induced hepatotoxicity. Studies have explored the nature of these adducts and their formation, shedding light on the potential mechanisms of liver injury associated with diclofenac (Seitz et al., 1998).
3. Toxicokinetics and Toxicodynamics
Diclofenac acyl glucuronide's role in acute toxicity, particularly in relation to liver and intestinal injuries, has been a significant focus. Studies using animal models have shown that alterations in the expression or function of specific transporters, like Mrp3, can influence the disposition of diclofenac acyl glucuronide and consequently affect the degree of tissue injury. This highlights the importance of understanding the balance between hepatic metabolism and excretion pathways in mitigating drug-induced toxicities (Scialis et al., 2015).
4. Impact of Genetic Polymorphisms
Research has also delved into the effect of genetic polymorphisms on the metabolism of diclofenac, particularly those affecting enzymes like UGT2B7 and CYP2C8. These polymorphisms can influence the formation of diclofenac acyl glucuronide and its subsequent metabolic pathways, which may have implications for individual variability in drug response and toxicity (Lazarska et al., 2018).
5. Environmental Fate
The environmental fate of diclofenac and its metabolites, including diclofenac acyl glucuronide, is an area of growing concern. Studies have evaluated the transformation kinetics of these compounds in environmental and biological systems, providing insights into their potential impact on non-target organisms and ecosystems (Lee et al.,2012)
Safety And Hazards
Future Directions
Although the metabolism and disposition of diclofenac have been studied extensively, information regarding the plasma levels of its acyl-β-d-glucuronide, a major metabolite, in human subjects is limited . Future research may focus on this area to better understand the bioactivation potential of acyl glucuronides .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO8/c21-10-5-3-6-11(22)14(10)23-12-7-2-1-4-9(12)8-13(24)30-20-17(27)15(25)16(26)18(31-20)19(28)29/h1-7,15-18,20,23,25-27H,8H2,(H,28,29)/t15-,16-,17+,18-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIKYYSIYCILNG-HBWRTXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314170 | |
Record name | Diclofenac glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diclofenac acyl glucuronide | |
CAS RN |
64118-81-6 | |
Record name | Diclofenac glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64118-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diclofenac glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064118816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diclofenac glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DICLOFENAC GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8BEZ13XEN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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